molecular formula C5H7IO B12302642 5-iodo-3,4-dihydro-2H-pyran

5-iodo-3,4-dihydro-2H-pyran

Cat. No.: B12302642
M. Wt: 210.01 g/mol
InChI Key: UOQIUTMODXMIHV-UHFFFAOYSA-N
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Description

5-iodo-3,4-dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C5H7IO It is characterized by a six-membered ring containing one oxygen atom and an iodine substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-3,4-dihydro-2H-pyran typically involves the iodination of 3,4-dihydro-2H-pyran. One common method is the reaction of 3,4-dihydro-2H-pyran with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . The reaction proceeds smoothly at room temperature, yielding this compound as the primary product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-iodo-3,4-dihydro-2H-pyran can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding lactones or other oxygenated derivatives.

    Reduction Reactions: Reduction of the iodine substituent can yield 3,4-dihydro-2H-pyran or other reduced forms.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include 5-azido-3,4-dihydro-2H-pyran or 5-thiocyanato-3,4-dihydro-2H-pyran.

    Oxidation: Products include lactones or other oxygenated derivatives.

    Reduction: Products include 3,4-dihydro-2H-pyran or other reduced forms.

Scientific Research Applications

5-iodo-3,4-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-iodo-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The iodine substituent can play a crucial role in these interactions by influencing the compound’s electronic properties and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-pyran: Lacks the iodine substituent and is used as a protecting group for alcohols in organic synthesis.

    5-bromo-3,4-dihydro-2H-pyran: Similar structure with a bromine substituent instead of iodine.

    5-chloro-3,4-dihydro-2H-pyran: Similar structure with a chlorine substituent instead of iodine.

Uniqueness

5-iodo-3,4-dihydro-2H-pyran is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine or chlorine can lead to different reaction pathways and interactions with molecular targets.

Properties

Molecular Formula

C5H7IO

Molecular Weight

210.01 g/mol

IUPAC Name

5-iodo-3,4-dihydro-2H-pyran

InChI

InChI=1S/C5H7IO/c6-5-2-1-3-7-4-5/h4H,1-3H2

InChI Key

UOQIUTMODXMIHV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=COC1)I

Origin of Product

United States

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